molecular formula C12H21NO B145010 13-Oxa-6-azadispiro[4.1.5.2]tetradecane CAS No. 134656-18-1

13-Oxa-6-azadispiro[4.1.5.2]tetradecane

Cat. No.: B145010
CAS No.: 134656-18-1
M. Wt: 195.3 g/mol
InChI Key: UQPWWYJFNWMORQ-UHFFFAOYSA-N
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Description

13-Oxa-6-azadispiro[4.1.5.2]tetradecane, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO and its molecular weight is 195.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

134656-18-1

Molecular Formula

C12H21NO

Molecular Weight

195.3 g/mol

IUPAC Name

13-oxa-6-azadispiro[4.1.57.25]tetradecane

InChI

InChI=1S/C12H21NO/c1-2-8-12(9-3-1)13-11(10-14-12)6-4-5-7-11/h13H,1-10H2

InChI Key

UQPWWYJFNWMORQ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)NC3(CCCC3)CO2

Canonical SMILES

C1CCC2(CC1)NC3(CCCC3)CO2

Synonyms

13-Oxa-6-azadispiro[4.1.5.2]tetradecane(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-amino-1-(hydroxymethyl)cyclopentane (Method B1c; 1.44 g, 12.54 mmol) in CH2Cl2 (10 mL) at 4° C. was added TFA (0.097 mL, 1.25 mmol), cyclohexanone (1.30 mL, 12.54 mmol) and sodium sulfate (2 g) and the reaction was warmed to 20° C. The reaction was stirred for 72 h and was sequentially washed with water (10 mL) and a saturated NaHCO3 solution (20 mL), dried (MgSO4), and concentrated under reduced pressure to give 14-aza-7-oxadispiro[4.2.5.1]tetradecane (2.38 g, 97%): GC-MS m/z 195 (M+).
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1.44 g
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reactant
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0.097 mL
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1.3 mL
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2 g
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

1-Aminocyclopentanecarboxylic acid was converted to the methyl ester according to Method B1c, Step 1. The ester reduced to 1-hydroxymethylcyclopentanamine according to Method B1c, Step 2. The hydroxyethylamine was reacted with cyclohexanone according to Method B4a, Step 1 to give 6-aza-13-oxadispiro[4.1.5.2]tetradecane. The oxazolidine was reduced according to Method B4a, Step 2 to give 1-(cyclohexylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was reacted with SOCl2 according to Method B7b to 1-(cyclohexylamino)-1-(chloromethyl)cyclopentane. The 2-chloroethylamine was reacted with 2-methyl-4-nitrophenyl isocyanate according to Method C4a to afford 1-cyclohexyl-2-(2-methyl-4-nitrophenylimino)-3-oxa-1-azaspiro[4.4]nonane.
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methyl ester
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